3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid
Overview
Description
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a chloro-substituted aromatic ring and an amino group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 5-chloro-2-methylaniline with an appropriate acylating agent, such as ethyl oxalyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to hydrolysis to yield the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Comparison with Similar Compounds
Tolfenamic acid: An anti-inflammatory agent with a similar structure, used for pain relief.
2-[(3-Chloro-2-methylphenyl)amino]benzoic acid: Another compound with similar structural features and potential biological activities.
Uniqueness: 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of both an amino and a carbonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, with the molecular formula C₁₀H₁₀ClNO₃, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro-substituted aromatic ring and an amino group attached to a propanoic acid moiety. The presence of these functional groups contributes to its reactivity and potential biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : It is suggested that the compound may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins, which are mediators in inflammatory responses.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, although specific mechanisms remain to be fully elucidated.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Antimicrobial | Exhibits potential antimicrobial properties against various pathogens. |
Anti-inflammatory | May reduce inflammation by inhibiting cyclooxygenase enzymes. |
Cytotoxicity | Shows selective cytotoxic effects in certain tumor cell lines. |
Antimicrobial Properties
Recent studies have investigated the antimicrobial efficacy of this compound against several bacterial strains. For instance, it was found to have significant activity against Escherichia coli and Staphylococcus aureus, suggesting that it may contribute to the development of new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines in human cell lines. This inhibition is likely mediated through the compound's interaction with cyclooxygenase pathways, which are critical in the inflammatory process.
Cytotoxicity Studies
A series of cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective toxicity. For example, it was shown to induce apoptosis in human breast cancer cells (MDA-MB-231), with a half-maximal inhibitory concentration (IC50) in the low micromolar range. These findings highlight its potential as a chemotherapeutic agent.
Case Studies
- Case Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on HCT116 colon cancer cells. The results indicated a dose-dependent increase in cell death, with significant apoptosis observed at concentrations above 10 µM.
- Case Study on Anti-inflammatory Activity : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound significantly reduced levels of pro-inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages, demonstrating its potential as an anti-inflammatory agent.
Properties
IUPAC Name |
3-(5-chloro-2-methylanilino)-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXXXTLXVKEGJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586147 | |
Record name | 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905811-05-4 | |
Record name | 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=905811-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.